
N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea
Übersicht
Beschreibung
N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea, also known as FMPT, is a chemical compound that belongs to the class of thioureas. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. FMPT has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea can bind to the active sites of enzymes, thereby preventing their normal function. It has also been shown to disrupt signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects, depending on the specific application and dosage. Inhibition of enzymes such as acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In terms of physiological effects, N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea has been shown to induce apoptosis in cancer cells, which can lead to tumor regression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea in lab experiments is its relatively low cost and availability. It is also a stable compound that can be easily synthesized and purified. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea has been shown to have some toxicity in certain cell types, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another potential direction is its use as an inhibitor of other enzymes involved in disease processes, such as Alzheimer's disease. Finally, further studies are needed to fully understand the mechanism of action of N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea and its potential applications in various fields of research.
Synthesemethoden
N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea can be synthesized through the reaction between 2-furylmethylamine and 2-methoxyphenylisothiocyanate. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea has been used in a variety of scientific research applications, particularly in the fields of biochemistry and pharmacology. It has been studied for its potential as an inhibitor of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea has also been investigated for its potential as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-16-12-7-3-2-6-11(12)15-13(18)14-9-10-5-4-8-17-10/h2-8H,9H2,1H3,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSMHDHCWJOETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10999436 | |
| Record name | N'-[(Furan-2-yl)methyl]-N-(2-methoxyphenyl)carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10999436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furylmethyl)-3-(2-methoxyphenyl)thiourea | |
CAS RN |
78194-70-4 | |
| Record name | NSC201877 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-[(Furan-2-yl)methyl]-N-(2-methoxyphenyl)carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10999436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



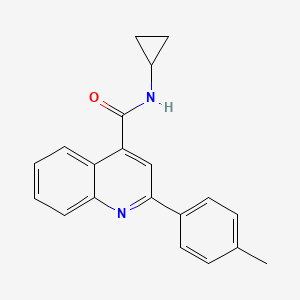

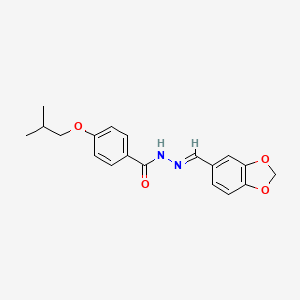
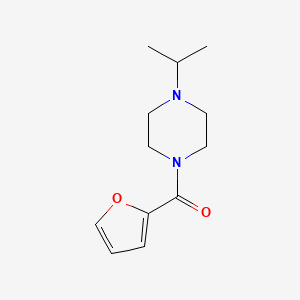
![4-(2-chlorobenzyl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B5551980.png)
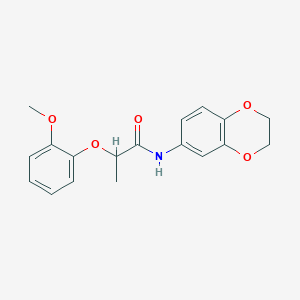
![N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5551992.png)
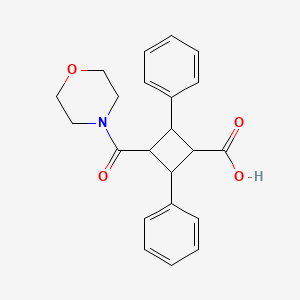
![ethyl [5-(N,N-diethylglycyl)-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride hydrate](/img/structure/B5552010.png)
![8-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552017.png)

![4-({[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5552052.png)
![3-[1-(5-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5552059.png)
